三氟甲磺酸铋(III)

描述

科学研究应用

Bismuth(III) trifluoromethanesulfonate has a wide range of applications in scientific research:

作用机制

Target of Action

Bismuth(III) trifluoromethanesulfonate, also known as Bismuth triflate, primarily targets glycosyl halides and acetophenones . It also interacts with allylic, propargylic, and benzylic alcohols . These compounds play crucial roles in various biochemical reactions.

Mode of Action

Bismuth(III) trifluoromethanesulfonate acts as a catalyst in several reactions. It promotes the deprotection of acetals , the cleavage of 2-tert-butoxy derivatives of thiophenes and furans , and the allylation of acetals to form homoallyl ethers . It also catalyzes the direct substitution of allylic, propargylic, and benzylic alcohols with sulfonamides, carbamates, and carboxamides .

Biochemical Pathways

The compound is involved in the glycosidation of differentially protected glucosyl, galactosyl, and mannosyl halides with many classes of glycosyl acceptors . It also catalyzes the cyclotrimerization of acetophenones into 1,3,5-triarylbenzenes . These reactions are part of larger biochemical pathways that contribute to various biological processes.

Result of Action

The action of Bismuth(III) trifluoromethanesulfonate results in the formation of homoallyl ethers from acetals , the activation of glycosyl bromides and glycosyl chlorides , and the production of 1,3,5-triarylbenzenes from acetophenones . These products have various applications in chemical and pharmaceutical industries.

Action Environment

The efficacy and stability of Bismuth(III) trifluoromethanesulfonate can be influenced by environmental factors such as temperature, light, and the presence of other chemicals. It is known to be an eco-friendly Lewis acid and is stable under green and light conditions . .

准备方法

Bismuth(III) trifluoromethanesulfonate can be synthesized by reacting triflic acid with bismuth(III) trifluoroacetate . Another method involves the reaction of bismuth(III) oxide with trifluoromethanesulfonic acid under controlled conditions . These methods are considered environmentally friendly and cost-effective.

化学反应分析

Bismuth(III) trifluoromethanesulfonate is involved in several types of chemical reactions, primarily as a catalyst. It catalyzes:

Friedel-Crafts acylation and sulfonylation: It acts as a substitute for corrosive triflic acid in these reactions.

Direct substitution reactions: It catalyzes the substitution of allylic, propargylic, and benzylic alcohols with sulfonamides, carbamates, and carboxamides.

Deprotection of acetals: It is used in the deprotection of acetals and cleavage of 2-tert-butoxy derivatives of thiophenes and furans.

Glycosylation reactions: It is an effective catalyst for the activation of glycosyl bromides and chlorides.

相似化合物的比较

Bismuth(III) trifluoromethanesulfonate is unique due to its high catalytic activity and eco-friendly nature. Similar compounds include:

- Ytterbium(III) trifluoromethanesulfonate

- Indium(III) trifluoromethanesulfonate

- Scandium(III) trifluoromethanesulfonate

- Iron(III) trifluoromethanesulfonate

These compounds also act as Lewis acids and are used in similar catalytic processes, but bismuth(III) trifluoromethanesulfonate is often preferred for its lower toxicity and higher efficiency.

属性

IUPAC Name |

bismuth;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Bi/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYENCOMLZDQKNH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

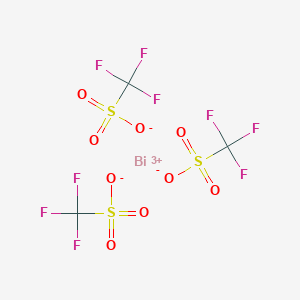

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BiF9O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432758 | |

| Record name | Bismuth(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88189-03-1 | |

| Record name | Bismuth triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088189031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51KD8E1741 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using Bismuth(III) trifluoromethanesulfonate as a catalyst?

A1: Bismuth(III) trifluoromethanesulfonate offers several advantages as a catalyst:

- High catalytic activity: It demonstrates remarkable activity in various organic reactions, including Friedel-Crafts acylations [], epoxide ring-opening reactions [, ], and glycosidations [].

- Mild reaction conditions: Many reactions proceed efficiently under mild conditions, often at room temperature, minimizing unwanted side reactions. [, ]

- Chemoselectivity: Bi(OTf)₃ exhibits excellent chemoselectivity, allowing for targeted transformations even in the presence of sensitive functional groups. []

- Recoverability and reusability: In some cases, Bi(OTf)₃ can be recovered and reused, enhancing its cost-effectiveness and reducing waste. []

Q2: Can you provide examples of reactions catalyzed by Bismuth(III) trifluoromethanesulfonate?

A2: Bismuth(III) trifluoromethanesulfonate catalyzes a wide array of reactions, including:

- Cyclotrimerization of acetophenones: It efficiently converts acetophenones into 1,3,5-triarylbenzenes, valuable building blocks in organic synthesis. [, ]

- Ring-opening of epoxides: Bi(OTf)₃ mediates the ring-opening of epoxides with various nucleophiles, providing access to valuable synthetic intermediates. [, , ]

- Friedel-Crafts acylations: It catalyzes Friedel-Crafts acylations of aromatic compounds, a fundamental reaction for introducing acyl groups onto aromatic rings. [, ]

- Glycosylations: Bi(OTf)₃ activates glycosyl halides, facilitating the formation of glycosidic bonds, crucial in carbohydrate chemistry. []

Q3: How does Bismuth(III) trifluoromethanesulfonate interact with substrates during catalysis?

A3: Bismuth(III) trifluoromethanesulfonate acts as a Lewis acid catalyst, coordinating to electron-rich species such as carbonyl oxygen or epoxide oxygen atoms. This coordination enhances the electrophilicity of the carbonyl carbon or the epoxide ring, making them more susceptible to nucleophilic attack. [, ]

Q4: Are there any limitations associated with the use of Bismuth(III) trifluoromethanesulfonate?

A4: While generally considered a mild and efficient catalyst, Bismuth(III) trifluoromethanesulfonate has a few limitations:

- Moisture sensitivity: It is hygroscopic and should be handled under anhydrous conditions to maintain its catalytic activity. []

- Limited substrate scope in some reactions: The substrate scope for certain reactions, like the sulfonylation of arenes, might be limited compared to other catalysts. []

Q5: What is the molecular formula and weight of Bismuth(III) trifluoromethanesulfonate?

A5: The molecular formula of Bismuth(III) trifluoromethanesulfonate is Bi(OSO₂CF₃)₃, and its molecular weight is 656.19 g/mol. []

Q6: What are the safety considerations when handling Bismuth(III) trifluoromethanesulfonate?

A7: Bismuth(III) trifluoromethanesulfonate should be handled with care as it is hygroscopic and can cause skin and eye irritation. Proper laboratory practices, including wearing appropriate personal protective equipment, should be followed. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene](/img/structure/B52549.png)